molecular formula C11H19NO4 B1279071 (2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid CAS No. 364750-80-1

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Cat. No. B1279071
M. Wt: 229.27 g/mol
InChI Key: MXKSXPYZNXUHEZ-SFYZADRCSA-N
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Description

“(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid” is a chemical compound with the IUPAC name (2S,4R)-1- (tert-butoxycarbonyl)-4- (methylamino)-2-pyrrolidinecarboxylic acid . It has a molecular weight of 244.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 244.29 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. For instance, it has been used in the synthesis of ketoesters derived from hydroxyproline and in the preparation of various pyrrolidine derivatives. These syntheses involve complex reactions such as Ru(II)-BINAP reduction and reactions involving lithium hexamethyldisilylamide (King, Armstrong, & Keller, 2005). Another study focused on the crystal structure and computational studies of 2-aryl-thiazolidine-4-carboxylic acids, which are synthesized via nucleophilic addition involving derivatives of this compound (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Antibacterial Activity

  • Research has indicated potential antibacterial applications. For example, studies have shown that N-tert-butoxycarbonyl-thiazolidine carboxylic acid exhibits antibacterial activities against various strains. This highlights its potential role in the development of new antibacterial agents (Song, Ma, & Zhu, 2015).

Mechanistic Studies and Applications

  • Mechanistic studies have been conducted to understand the interactions and reactions involving this compound. For example, an alkoxide anion-triggered tert-butyloxycarbonyl group migration was reported, providing insights into the mechanisms of such organic reactions (Xue & Silverman, 2010). Another study explored the synthesis and characterization of 2-aryl-thiazolidine-4-carboxylic acids, suggesting potential antibacterial applications (Song et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Relevant Papers

Unfortunately, the search results do not provide any specific peer-reviewed papers related to this compound .

properties

IUPAC Name

(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSXPYZNXUHEZ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448106
Record name (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

CAS RN

364750-80-1
Record name (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CR Zwick III, H Renata - The Journal of Organic Chemistry, 2018 - ACS Publications
Because of their unique molecular architecture, the manzacidins have been the subject of intense synthetic efforts in the past two decades. Here, we describe two synthetic approaches …
Number of citations: 39 pubs.acs.org

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